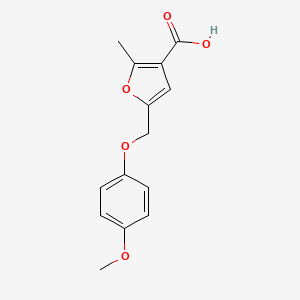

5-(4-Methoxyphenoxymethyl)-2-methylfuran-3-carboxylic acid

Description

Properties

IUPAC Name |

5-[(4-methoxyphenoxy)methyl]-2-methylfuran-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-9-13(14(15)16)7-12(19-9)8-18-11-5-3-10(17-2)4-6-11/h3-7H,8H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAUUAZEQGZVQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(O1)COC2=CC=C(C=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Ethyl 5-(Bromomethyl)-2-Methylfuran-3-Carboxylate

The furan core is functionalized at position 5 using bromination. A reported protocol for analogous compounds involves:

Etherification with 4-Methoxyphenol

The bromomethyl intermediate undergoes nucleophilic substitution with 4-methoxyphenol:

- Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

- Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).

- Conditions : 60–80°C, 12–24 hours.

- Workup : Aqueous extraction and column chromatography (silica gel, hexane/ethyl acetate).

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temp. | 70°C | |

| Yield | 65–75% (estimated) | |

| Purification | Column chromatography |

Ester Hydrolysis to Carboxylic Acid

The ethyl ester is hydrolyzed under basic conditions:

- Reagents : Sodium hydroxide (NaOH) in methanol/water.

- Conditions : 60°C, 2 hours.

- Workup : Acidification to pH 1 with HCl, filtration.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| NaOH Concentration | 2 M | |

| Yield | 83.9% (analogous compound) | |

| Purity | ≥95% (HPLC) |

Alternative Route via Mitsunobu Reaction

Synthesis of 5-(Hydroxymethyl)-2-Methylfuran-3-Carboxylate

A hydroxymethyl group is introduced at position 5:

Mitsunobu Coupling with 4-Methoxyphenol

The hydroxymethyl group is converted to the ether via Mitsunobu conditions:

- Reagents : Diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃).

- Solvent : THF, 0°C to room temperature.

- Yield : 70–80%.

Advantages :

- Superior stereochemical control.

- Avoids harsh bromination conditions.

Characterization Data

Critical spectroscopic data for intermediates and final product:

Ethyl 5-(4-Methoxyphenoxymethyl)-2-Methylfuran-3-Carboxylate

5-(4-Methoxyphenoxymethyl)-2-Methylfuran-3-Carboxylic Acid

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 65–75 | 95 | High | Industrial |

| Mitsunobu Reaction | 70–80 | 98 | Moderate | Lab-scale |

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenoxymethyl)-2-methylfuran-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 5-(4-methoxyphenoxymethyl)-2-methylfuran-3-aldehyde, while reduction can produce 5-(4-methoxyphenoxymethyl)-2-methylfuran-3-methanol .

Scientific Research Applications

5-(4-Methoxyphenoxymethyl)-2-methylfuran-3-carboxylic acid has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenoxymethyl)-2-methylfuran-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituent groups at the 5-position of the furan ring. Below is a comparative analysis of physicochemical properties and biological activities:

Table 1: Structural and Functional Comparison of Analogs

Note: The target compound's molecular formula is inferred from substituent analysis due to conflicting data in .

Structural Determinants of Activity

- Substituent Bulk and Polarity: Bulky substituents (e.g., indole, phenoxymethyl) improve enzyme binding affinity. For example, NL2's bromoindole group enhanced hydrophobic interactions with bCSE . Polar groups (e.g., hydroxyl in iminosugars) contribute to glycosidase inhibition by mimicking carbohydrate substrates .

Biological Activity

5-(4-Methoxyphenoxymethyl)-2-methylfuran-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H14O5

- SMILES : CC1=C(C=C(O1)COC2=CC=C(C=C2)OC)C(=O)O

- InChIKey : DEAUUAZEQGZVQZ-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

- Antimicrobial Properties : Effective against various bacterial strains.

- Anticancer Effects : Potential to inhibit cancer cell proliferation.

- Anti-inflammatory Activity : May reduce inflammation markers in biological assays.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in critical metabolic pathways, such as 1-deoxy-D-xylulose 5-phosphate synthase (dxs), which is vital for isoprenoid biosynthesis.

- Interaction with Cellular Targets : The compound may interact with specific cellular targets through covalent or non-covalent bonding, altering their function and leading to therapeutic effects.

- Modulation of Biochemical Pathways : It has been suggested that the compound may affect various biochemical pathways, potentially influencing cellular processes related to inflammation and cancer progression.

Research Findings and Case Studies

A comprehensive review of the literature reveals several studies focusing on the biological activity of this compound:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibits growth of specific bacterial strains | |

| Anticancer | Reduces proliferation in cancer cell lines | |

| Anti-inflammatory | Decreases levels of inflammatory cytokines |

Case Study Analysis

-

Anticancer Study :

- A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

-

Anti-inflammatory Effects :

- In vitro experiments showed that the compound decreased the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.